N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Overview
Description
N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 2-methylphenylamine to introduce the nitro group. This is followed by the formation of the carboxamide linkage through a condensation reaction with 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-methylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide.
Scientific Research Applications
N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide: A reduced derivative with different biological activities.
N-(2-methylphenyl)-3-nitro-4-(1H-imidazol-1-yl)benzenecarboxamide: A similar compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-5-2-3-6-14(12)19-17(22)13-7-8-15(16(11-13)21(23)24)20-10-4-9-18-20/h2-11H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYOMDZHBXCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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